3-ethyl-2-methoxypentanoic acid
Description
Contextual Significance of α-Substituted Carboxylic Acids in Chemical Synthesis
Carboxylic acids are a cornerstone of organic chemistry, characterized by a carboxyl group (-COOH). fiveable.me Their derivatives are widespread in biological systems and industrial applications, from the amino acids that form the building blocks of proteins to the polymers used in everyday materials. fiveable.me A particularly important subclass is the α-substituted carboxylic acids, where a functional group is attached to the carbon atom adjacent to the carboxyl group.
The presence of a substituent at the α-position introduces a key site for chemical modification and can significantly influence the molecule's reactivity and physical properties. youtube.com For instance, α-halogenation, as seen in the Hell-Volhard-Zelinsky reaction, provides a pathway to introduce a variety of functional groups at this position, including amino groups for the synthesis of amino acids. youtube.com The acidity of the α-hydrogen is a critical factor, as its removal allows for the formation of enolates, which are powerful nucleophiles in carbon-carbon bond-forming reactions. ncert.nic.in This strategic placement of substituents is a fundamental tool for synthetic chemists to build complex molecular architectures. acs.org
Overview of Methoxypentanoic Acid Derivatives in Academic Literature
While the broader class of pentanoic acids has been studied, specific methoxy (B1213986) derivatives appear in the literature in various contexts. For example, 4-methoxypentanoic acid and 5-methoxypentanoic acid are listed in chemical databases like PubChem, indicating their availability and potential use as building blocks in synthesis. nih.govnih.gov The introduction of a methoxy group can alter the polarity and hydrogen-bonding capabilities of the molecule, which can be useful in designing compounds with specific solubility or binding properties.
Derivatives of methoxypentanoic acids, such as esters, have also been documented. Ethyl 2-ethyl-3-methoxypentanoate is one such example, highlighting the exploration of esterification to modify the carboxylic acid group. nih.gov The study of such derivatives is often aimed at creating new materials, pharmaceuticals, or agrochemicals. For instance, research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown promise in developing new anticancer and antioxidant candidates. mdpi.com This demonstrates the general strategy of using substituted carboxylic acids as scaffolds for discovering bioactive molecules. mdpi.com
Research Trajectories and Open Questions Pertaining to 3-Ethyl-2-methoxypentanoic Acid
Currently, this compound is a compound with limited specific research dedicated to it. It is listed in chemical supplier catalogs, often as a product for early discovery research. sigmaaldrich.com This suggests that while its synthesis is feasible, its specific properties and applications are largely unexplored.
The primary open questions regarding this compound revolve around its potential utility. What are its unique chemical and physical properties? Could it serve as a precursor for more complex molecules with interesting biological activities? Its structure, with both an ethyl and a methoxy group at the α- and β-positions respectively, presents an interesting substitution pattern that could lead to novel reactivity or biological interactions. Further research would be needed to synthesize and characterize the compound thoroughly, followed by screening for various applications.
Stereochemical Considerations in α-Methoxycarboxylic Acids
A crucial aspect of α-substituted carboxylic acids, including this compound, is stereochemistry. The α-carbon in many of these compounds is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. In the case of this compound, both the α-carbon (C2) and the β-carbon (C3) are chiral centers. This means the compound can exist as four possible stereoisomers (diastereomers and enantiomers).
The specific spatial arrangement of the substituents can have a profound impact on the biological activity of a molecule. For example, in drug development, it is common for one enantiomer to be therapeutically active while the other is inactive or even harmful. The synthesis of α-substituted carboxylic acids often produces a racemic mixture (an equal mixture of both enantiomers), and a significant challenge in synthetic chemistry is the development of stereoselective methods to produce a single desired stereoisomer. nih.gov This is a key area of research for α-methoxycarboxylic acids, as controlling the stereochemistry is essential for any potential application in fields like medicinal chemistry or materials science. nih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | sigmaaldrich.com |
| Molecular Weight | 160.21 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | AFVQODCOYMZPKD-UHFFFAOYSA-N | sigmaaldrich.com |
Properties
CAS No. |
1549532-17-3 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Synthesis Methodologies and Strategies for 3 Ethyl 2 Methoxypentanoic Acid
Direct Synthetic Routes
Direct synthetic routes to 3-ethyl-2-methoxypentanoic acid focus on building the pentanoic acid backbone and subsequently or concurrently introducing the ethyl and methoxy (B1213986) groups.
Alkylation and Esterification Approaches to Pentanoic Acid Skeletons
One common strategy involves the alkylation of a suitable precursor followed by esterification. A classic approach is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. tcichemicals.com This reaction is reversible, and yields can be maximized by using an excess of the alcohol or by removing water as it forms. tcichemicals.com
For the synthesis of a substituted pentanoic acid like this compound, a multistep sequence starting from a simpler carboxylic acid or its ester can be envisioned. For instance, the alkylation of a pentanoic acid derivative at the 3-position with an ethyl group would be a key step.
Oxygen-Containing Gas Oxidation of Pentanal Precursors
An alternative route involves the oxidation of a corresponding aldehyde, specifically 2-ethyl-3-methyl-pentanal, using an oxygen-containing gas. google.com This method can be performed non-catalytically, which is surprising as such reactions often require a catalyst to proceed efficiently and avoid degradation. google.com The reaction can be carried out by dispersing the aldehyde in water and bubbling an oxygen-containing gas, such as air or pure oxygen, through the mixture. google.com The use of higher oxygen concentrations can accelerate the reaction. google.com The desired 2-ethyl-3-methyl pentanoic acid is then recovered by extraction with an aqueous base, followed by acidification. google.com
| Reactant | Reagents | Conditions | Product |
| 2-ethyl-3-methyl-pentanal | Oxygen-containing gas, water | -20 to 60 °C, 0 to 500 p.s.i. | 2-ethyl-3-methyl pentanoic acid |
This table illustrates the general conditions for the oxidation of a pentanal precursor.
Malonic Ester Condensation Strategies and Their Refinements
The malonic ester synthesis is a versatile and widely used method for preparing carboxylic acids. libretexts.orgwikipedia.org This strategy utilizes diethyl malonate or a similar malonic ester as the starting material. wikipedia.org The α-hydrogens of malonic esters are acidic and can be removed by a strong base, such as sodium ethoxide, to form a stable enolate. libretexts.orgchemicalnote.com This enolate is a good nucleophile and can be alkylated by reacting it with an alkyl halide. libretexts.orgwikipedia.orgchemicalnote.com
To synthesize a substituted acetic acid, the alkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product. libretexts.orgwikipedia.org For the synthesis of more complex structures, the monoalkylated malonic ester can be subjected to a second alkylation step with the same or a different alkyl halide. wikipedia.orgchemicalnote.com A significant challenge in this method is the potential for dialkylation, which can lead to a mixture of products and lower yields of the desired mono- or dialkylated compound. wikipedia.org
| Step | Description |
| 1 | Deprotonation of malonic ester with a strong base to form an enolate. libretexts.orgchemicalnote.com |
| 2 | Nucleophilic substitution of an alkyl halide with the enolate to form an alkylated malonic ester. libretexts.orgwikipedia.orgchemicalnote.com |
| 3 | (Optional) Repetition of steps 1 and 2 for dialkylation. wikipedia.orgchemicalnote.com |
| 4 | Hydrolysis of the ester groups to form a dicarboxylic acid. wikipedia.org |
| 5 | Decarboxylation of the dicarboxylic acid to yield the final carboxylic acid. libretexts.orgwikipedia.org |
This table outlines the key steps of the malonic ester synthesis.
Enantioselective and Diastereoselective Synthesis
Achieving stereocontrol in the synthesis of this compound is crucial when specific stereoisomers are desired. This requires the use of enantioselective or diastereoselective methods.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com
A common strategy involves the use of chiral auxiliaries like pseudoephedrine or pseudoephenamine. wikipedia.orgnih.gov These are reacted with a carboxylic acid or its derivative to form a chiral amide. wikipedia.orgnih.gov The α-proton of the carbonyl group can then be deprotonated to form a chiral enolate, which reacts with an electrophile, such as an alkyl halide, in a highly diastereoselective manner. wikipedia.orgnih.gov The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary. wikipedia.org Finally, the auxiliary is cleaved to afford the enantiomerically enriched carboxylic acid. nih.gov
| Chiral Auxiliary | Key Features |
| Pseudoephedrine | Widely used for diastereoselective alkylations to produce enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov |
| Pseudoephenamine | Offers remarkable stereocontrol, particularly in forming quaternary carbon centers, and its derivatives are often crystalline. nih.gov |
| Oxazolidinones | Effective in stereoselective aldol (B89426) reactions and can be used to set the absolute stereochemistry of multiple stereocenters. wikipedia.org |
This table highlights some common chiral auxiliaries and their applications.
Asymmetric Catalysis in α-Methoxy Carboxylic Acid Formation
Asymmetric catalysis offers a powerful and efficient way to synthesize chiral molecules. nih.govnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the context of α-methoxy carboxylic acid synthesis, asymmetric catalysis can be employed to introduce the methoxy group or to create a chiral center that can be later converted to the desired product.
For instance, asymmetric hydrogenation of a suitable unsaturated precursor using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand, can produce a chiral intermediate with high enantioselectivity. nih.gov Another strategy involves the use of biocatalysis, where enzymes are used to catalyze stereoselective reactions. For example, certain enzymes can perform stereoselective epoxidation or hydration reactions, which can be key steps in the synthesis of chiral α-hydroxy acids that can be subsequently methylated. rsc.org
| Catalytic System | Application |
| Chiral Bisphosphine-Metal Complexes | Asymmetric hydrogenation of unsaturated precursors to create chiral centers. nih.gov |
| Biocatalysts (Enzymes) | Stereoselective epoxidation, hydration, or reduction reactions to produce chiral building blocks. rsc.org |
| Chiral Gold Catalysts | Asymmetric cycloisomerization reactions to form complex chiral structures. nih.gov |
This table presents examples of asymmetric catalytic systems and their applications in chiral synthesis.
Chemoenzymatic Synthesis Pathways
Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts with the versatility of chemical reactions to construct complex molecules. While specific, dedicated chemoenzymatic routes for this compound are not extensively documented in leading journals, the principles of this field offer promising strategies. Such pathways often leverage enzymes for key stereoselective steps that are challenging to achieve through purely chemical means.
Key enzymatic transformations that could be applied include:
Lipase-mediated Reactions: Lipases are frequently used for the kinetic resolution of racemic alcohols or acids. A hypothetical pathway could involve the synthesis of a racemic ester precursor, followed by highly selective hydrolysis by a lipase (B570770) (e.g., from Candida antarctica), yielding one enantiomer of the target acid while leaving the other enantiomer as an unreacted ester. This approach is instrumental in producing enantiopure chiral compounds. mdpi.com
Oxidoreductase-based Synthesis: Enzymes like Old Yellow Enzymes (OYEs) are capable of highly stereoselective asymmetric reduction of activated C=C double bonds. nih.gov A synthesis could be designed starting from a corresponding α,β-unsaturated precursor, where an OYE would set the stereochemistry at the C3 position.
Yeast-mediated Transformations: Baker's yeast contains a variety of enzymes that can perform transformations. For instance, the synthesis of a related chiral compound, (S)-2-ethyl-2-methylpentanoic acid, has been reported starting from a precursor obtained through a baker's yeast transformation, demonstrating the utility of whole-cell biocatalysis in creating complex chiral acids. researchgate.net
The development of these processes focuses on creating sustainable and efficient systems, sometimes employing immobilized enzymes in flow reactors to enhance scalability and catalyst recycling. nih.gov
Precursor Chemistry and Intermediate Transformations
The selection of appropriate starting materials and the sequence of intermediate transformations are critical for an efficient synthesis. The carbon skeleton and functional groups of this compound can be assembled from various precursors, including halogenated acids, aldehydes, and unsaturated systems.
Halogenated carboxylic acids serve as versatile precursors due to the reactivity of the carbon-halogen bond. A plausible synthetic route starting from an ester of 2-bromopentanoic acid involves two key transformations:
Nucleophilic Substitution: The bromine atom at the C2 position can be displaced by a methoxide (B1231860) group. This is typically achieved using sodium methoxide in a polar aprotic solvent. The reaction proceeds via an SN2 mechanism, which would invert the stereocenter if a chiral starting material is used.
Alkylation: To introduce the ethyl group at the C3 position, an enolate is first formed by treating the C2-methoxy pentanoate ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate can then be alkylated by reacting it with an ethyl halide (e.g., ethyl iodide or ethyl bromide).
Subsequent hydrolysis of the resulting ester under basic or acidic conditions yields the final this compound. The preparation of the halogenated precursor itself, such as ethyl 2-bromopropionate, can be achieved through the acylation and chlorination of the corresponding acid followed by esterification. google.com
Aldehydes are valuable intermediates as they can be readily oxidized to the corresponding carboxylic acids. A synthetic strategy could involve the preparation of a 3-ethyl-2-methoxypentanal intermediate. The final step would be the oxidation of this aldehyde. A particularly effective method for this transformation is the non-catalytic oxidation using an oxygen-containing gas. google.com
In a documented procedure for a structurally similar compound, 2-ethyl-3-methyl-pentanal was dispersed in water and treated with oxygen gas at a pressure of 30 p.s.i. and a temperature of 17-20°C. google.com This method proceeded rapidly without a catalyst, minimizing degradation and side product formation, and resulted in a high yield (80%) of the corresponding carboxylic acid after workup. google.com This approach highlights a clean and efficient conversion of an aldehyde precursor to the target acid.
Unsaturated pentenoic acids or their esters can also serve as starting points. The synthesis often involves the construction of the basic carbon framework using methods like malonic ester synthesis, followed by functional group manipulations and reduction of the double bond.
For example, 4-pentenoic acid can be synthesized by reacting diethyl malonate with an allyl halide (like allyl chloride) in the presence of a base such as sodium ethoxide. google.com The resulting 2-allyl diethyl malonate is then subjected to saponification (hydrolysis of the esters) and decarboxylation to yield the final acid. google.com A similar strategy could be adapted to create the 3-ethyl-2-methoxy backbone by using different starting materials in the malonic ester synthesis.
Alternatively, a Michael addition reaction could be employed. An ethyl group (from a Gilman reagent like lithium diethylcuprate) could be added to the β-position of a suitable α,β-unsaturated ester, such as methyl 2-methoxypent-3-enoate, to introduce the C3-ethyl group.
Optimization of Reaction Conditions and Yields in Synthetic Protocols
Optimizing reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring process efficiency and scalability. This involves systematically evaluating various parameters to find the ideal balance. A rapid optimization of a two-step synthesis was accomplished in a few days by assessing over 200 different reaction conditions in a parallel array. nih.gov
Key parameters that are typically optimized in synthetic protocols include:
Temperature: Reaction rates are highly sensitive to temperature. For instance, some indium-catalyzed reactions require high temperatures (e.g., 140°C) to proceed with low catalyst loading, while certain non-catalytic oxidations are performed at low temperatures (e.g., -20 to 60°C) to minimize degradation. google.comorgsyn.org
Catalyst and Reagents: The choice and loading of the catalyst are critical. In some cases, a higher catalyst loading (e.g., 20 mol%) allows the reaction to proceed at room temperature, whereas a much lower loading (0.05 mol%) necessitates higher temperatures. orgsyn.org The choice of base can also be critical; for acid-sensitive compounds, a non-nucleophilic organic base like triethylamine (B128534) may be required. orgsyn.org
Reaction Time: Time is monitored to ensure the reaction goes to completion without allowing for the formation of degradation products. Saponification reactions may require several hours of refluxing to ensure all ester is converted. orgsyn.org
Pressure: For reactions involving gases, such as oxidations with oxygen, pressure is a key variable. Pressures from 0 to 500 p.s.i. have been utilized to control the reaction rate and ensure sufficient gas concentration in the reaction medium. google.com
Solvent and Purification: The choice of solvent can influence reactivity and selectivity. Post-reaction workup, such as the complete removal of alcohol after saponification to prevent re-esterification, is vital for achieving high purity and yield. orgsyn.org
The following table summarizes key parameters and their typical effects on synthetic outcomes based on related preparations.
| Parameter | Variable | Potential Impact on Synthesis | Source Example |
| Temperature | -20°C to 140°C | Controls reaction rate; higher temperatures can increase rate but may also lead to side reactions and degradation. | Oxidation of pentanal at 17-20°C to minimize degradation. google.com |
| Catalyst Loading | 0.05 mol% to 20 mol% | Affects reaction rate and cost; lower loading may require more forcing conditions (e.g., higher temperature). | Low catalyst loading (0.05 mol %) requires higher temperature (140 °C). orgsyn.org |
| Base | Sodium Ethoxide, Triethylamine, LDA | Influences deprotonation efficiency and side reactions; organic bases are used for acid-sensitive substrates. | Triethylamine is used to protect acid-sensitive functional groups. orgsyn.org |
| Pressure | 0 to 500 p.s.i. | Key for gas-phase reactions; higher pressure increases the concentration of gaseous reactants, accelerating the reaction. | Oxidation of pentanal performed under 30 p.s.i. oxygen pressure. google.com |
| Workup | Solvent Removal, Acid/Base Extraction | Crucial for isolating the pure product and preventing reverse or side reactions. | Removal of alcohol post-saponification prevents re-formation of the ester. orgsyn.org |
Reactivity and Reaction Mechanisms of 3 Ethyl 2 Methoxypentanoic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of reactions, including esterification, amidation, and reduction.
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For 3-ethyl-2-methoxypentanoic acid, this would typically be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
The mechanism of Fischer esterification proceeds through several key steps: masterorganicchemistry.com
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water: A molecule of water is eliminated as a leaving group, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
The presence of the methoxy (B1213986) group at the α-position and the ethyl group at the β-position may introduce some steric hindrance, potentially slowing down the reaction rate compared to less substituted carboxylic acids. google.com
Table 1: Illustrative Esterification of this compound
| Reactant (Alcohol) | Catalyst | Product |
| Methanol | H₂SO₄ | Methyl 3-ethyl-2-methoxypentanoate |
| Ethanol | HCl | Ethyl 3-ethyl-2-methoxypentanoate |
| Propan-1-ol | p-Toluenesulfonic acid | Propyl 3-ethyl-2-methoxypentanoate |
Amides are another important class of carboxylic acid derivatives. The direct reaction of a carboxylic acid with an amine is generally unfavorable as the basic amine deprotonates the acidic carboxylic acid to form an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Heating this salt to high temperatures can drive off water and form the amide. libretexts.org
More commonly, amidation is carried out using coupling agents or by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. A variety of modern catalytic methods have also been developed for direct amidation, employing catalysts like boronic acids or titanium and zirconium complexes to facilitate the reaction under milder conditions. acs.orgrsc.orgnih.gov
For peptide coupling, where preserving the stereochemical integrity of amino acids is crucial, specific coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to prevent side reactions and racemization.
Table 2: Potential Amidation Reactions of this compound
| Amine | Coupling Method | Product |
| Ammonia | High-temperature dehydration of ammonium salt | 3-Ethyl-2-methoxypentanamide |
| Ethylamine | DCC/HOBt | N-Ethyl-3-ethyl-2-methoxypentanamide |
| Aniline | TiCl₄ catalysis | N-Phenyl-3-ethyl-2-methoxypentanamide |
The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. chemguide.co.uk The reaction typically proceeds in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk During this reduction, an aldehyde is formed as an intermediate, but it is also readily reduced by LiAlH₄ and thus cannot be isolated. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk
The selective reduction of a carboxylic acid to an aldehyde is challenging but can be achieved using specific reagents like lithium tri-tert-butoxyaluminum hydride or by converting the carboxylic acid to a derivative such as an acid chloride or ester, which can then be reduced to an aldehyde under controlled conditions. libretexts.org
Oxidation of the carboxyl group of this compound is not a typical reaction under standard conditions as the carbon atom is already in a high oxidation state.
Ether Linkage Reactivity
The methoxy group (-OCH₃) in this compound is an ether linkage. Ethers are generally quite stable and unreactive towards many reagents, which is why they are often used as solvents in organic reactions. wikipedia.orgmasterorganicchemistry.com However, under specific conditions, the ether bond can be cleaved.
The cleavage of ethers is most commonly achieved using strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comlibretexts.org The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the groups attached to the ether oxygen. wikipedia.org
The first step in acid-catalyzed ether cleavage is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com In the case of this compound, the protonated ether would be attacked by a halide ion. The carbon atom of the methoxy group is a primary carbon, making it susceptible to Sₙ2 attack by the nucleophilic halide ion. This would result in the formation of methyl iodide (or methyl bromide) and 3-ethyl-2-hydroxypentanoic acid.
An Sₙ1 pathway is less likely for the methyl group but could be considered for the other carbon of the ether linkage if it were tertiary, benzylic, or allylic, as these can form stable carbocations. libretexts.org
The ether linkage in this compound is expected to be stable under neutral, basic, and weakly acidic conditions. It is also resistant to most oxidizing and reducing agents. Decomposition would primarily occur under the harsh conditions of strong acid and high temperatures required for ether cleavage.
The presence of the adjacent carboxylic acid could potentially influence the stability of the ether, although significant intramolecular interactions leading to decomposition under normal conditions are not anticipated.
Stereochemical Outcomes in Reactions
The presence of a chiral center at the α-carbon (C2) makes the stereochemical outcome of reactions involving this compound a critical aspect of its chemistry.
Transformations at the α-carbon of this compound are expected to be influenced by the steric and electronic nature of the methoxy and ethyl groups. In reactions such as α-halogenation or alkylation, the approach of reagents can be directed by the existing stereochemistry.
For analogous systems, stereoselective alkylation of tartrate derivatives, which also contain α-alkoxy carboxylate structures, has been shown to be highly dependent on reaction conditions. The choice of base, solvent, and additives like HMPA, as well as reaction temperature and time, significantly impacts the diastereoselectivity of the alkylation. For instance, in the alkylation of a tartrate derivative, the use of LDA in the presence of HMPA was found to be crucial for obtaining a good yield of the monoalkylated product.
In the context of this compound, a nucleophilic substitution at the α-carbon would likely proceed with either inversion or retention of configuration, depending on the reaction mechanism (SN1 vs. SN2). Due to the presence of the adjacent carbonyl group, an SN2-type reaction is generally favored, which would lead to an inversion of stereochemistry. The table below summarizes factors known to influence stereoselectivity in reactions at the α-carbon of related α-alkoxy carboxylic acid systems.
| Factor | Influence on Stereoselectivity | Rationale |
| Nature of Base | Strong, non-nucleophilic bases like LDA favor deprotonation without competing side reactions. | Minimizes side reactions and allows for controlled formation of the enolate. |
| Solvent | Aprotic polar solvents can stabilize charged intermediates. | Solvation affects the reactivity and aggregation state of the enolate. |
| Additives (e.g., HMPA) | Can break up aggregates of organolithium bases, increasing reactivity and altering stereoselectivity. | Leads to a more 'naked' and reactive enolate, potentially influencing the direction of electrophilic attack. |
| Temperature | Lower temperatures generally lead to higher stereoselectivity. | Reduces the likelihood of competing reaction pathways and epimerization. |
| Steric Hindrance | The bulky ethyl group at the β-position and the methoxy group at the α-position can direct the approach of electrophiles. | Favors attack from the less hindered face of the enolate intermediate. |
The α-proton of this compound is acidic due to the electron-withdrawing effects of both the carboxylic acid and the methoxy group. This acidity makes the α-carbon susceptible to epimerization, particularly under basic or, to a lesser extent, acidic conditions. libretexts.org
The mechanism of epimerization involves the formation of a planar enolate intermediate upon deprotonation of the α-proton. libretexts.org Reprotonation of this achiral enolate can occur from either face, leading to a mixture of enantiomers and thus racemization or epimerization if other stereocenters are present. libretexts.org
Control of epimerization is crucial in any synthetic route involving this compound where stereochemical integrity is important. This is typically achieved by using non-protic solvents, low temperatures, and carefully chosen reagents to minimize the lifetime of the enolate intermediate. Enzymatic reactions, known for their high stereospecificity, can also be employed to control the stereochemistry at the α-carbon. libretexts.org
| Condition | Effect on Epimerization | Rationale |
| Presence of Base | Promotes epimerization. | Facilitates the formation of the planar enolate intermediate. libretexts.org |
| Presence of Acid | Can catalyze epimerization, though generally less effectively than base. | Promotes the formation of an enol tautomer. |
| Temperature | Higher temperatures increase the rate of epimerization. | Provides the activation energy for proton abstraction and reprotonation. |
| Solvent | Protic solvents can facilitate proton exchange and promote epimerization. | Can act as a proton source for the reprotonation of the enolate. |
Reaction Kinetics and Mechanistic Studies
The reaction pathways of this compound would be varied, including nucleophilic acyl substitution, reactions at the α-carbon, and decarboxylation under certain conditions.
For instance, esterification with an alcohol under acidic conditions would follow a well-established AAC2 mechanism, involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water. The rate of this reaction would be influenced by the steric hindrance around the carbonyl group and the electronic effects of the α-methoxy group.
Decarboxylation is another potential reaction pathway, especially if a second carbonyl group is present at the β-position. youtube.comyoutube.commasterorganicchemistry.com For this compound itself, decarboxylation would likely require harsh conditions, but could proceed through a stabilized carbocation or carbanion intermediate depending on the reaction conditions. youtube.com
Reactions of this compound can proceed through various reactive intermediates.
Carbocations: The formation of a carbocation at the α-carbon could be facilitated by the methoxy group through resonance stabilization, where the oxygen's lone pair can donate electron density to the adjacent positive center. masterorganicchemistry.com However, the electron-withdrawing inductive effect of the carbonyl group would be a destabilizing factor. libretexts.org The stability of such a carbocation would therefore depend on the balance of these opposing electronic effects. nih.gov In reactions like SN1-type substitutions or certain rearrangements, the intermediacy of an α-methoxy-stabilized carbocation is a plausible consideration. uomustansiriyah.edu.iq
Radicals: Radical reactions of carboxylic acids are also known, often initiated by photolysis or the use of radical initiators. libretexts.org For this compound, a radical at the α-position could be generated. The stability of this radical would be influenced by the adjacent methoxy and carboxyl groups. Decarboxylative radical reactions are also a possibility, where the carboxyl group is lost as CO2 to generate a radical at the α-carbon. libretexts.org
| Intermediate | Plausible Formation Conditions | Stabilizing/Destabilizing Factors |
| α-Carbocation | Strong acid, loss of a leaving group from the α-carbon. | Stabilizing: Resonance from the α-methoxy group. masterorganicchemistry.comDestabilizing: Inductive effect from the carbonyl group. libretexts.org |
| Enolate | Basic conditions. | Resonance delocalization of the negative charge onto the carbonyl oxygen. |
| α-Radical | Radical initiator (e.g., AIBN), light. | Influence from both the methoxy and carboxyl groups. |
| Acyl Radical | Decarbonylation of an acyl radical precursor. | Generally reactive species. |
Catalysts and reaction conditions play a pivotal role in directing the outcome of reactions involving this compound.
Acid Catalysis: In reactions like esterification, a strong acid catalyst (e.g., H2SO4) is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. ncert.nic.in
Base Catalysis: Base catalysts are crucial for reactions proceeding through an enolate intermediate, such as aldol-type condensations or α-alkylation. libretexts.orgncert.nic.in The choice of base (e.g., LDA, NaOH) and its stoichiometry can significantly affect the yield and selectivity of the reaction.
Metal Catalysis: Transition metal catalysts could be employed for various transformations. For example, palladium or nickel catalysts are used in cross-coupling reactions, which could potentially be applied to form C-C bonds at the α-position. acs.orgacs.org Cobalt catalysts have been used in carbene transfer reactions involving carboxylic acids. acs.org The ligand environment of the metal catalyst is often critical in determining the stereochemical outcome of the reaction. acs.org
| Catalyst/Condition | Typical Reaction | Role of Catalyst/Condition |
| Strong Acid (e.g., H2SO4) | Esterification | Protonates the carbonyl oxygen, activating it for nucleophilic attack. ncert.nic.in |
| Strong Base (e.g., LDA) | α-Alkylation | Deprotonates the α-carbon to form an enolate. |
| Transition Metals (e.g., Pd, Ni, Co) | Cross-coupling, Carbene transfer | Facilitate bond formation through various catalytic cycles. acs.orgacs.orgacs.org |
| Temperature | General | Affects reaction rates and can influence selectivity between competing pathways. |
| Solvent | General | Solvates reactants and intermediates, influencing their reactivity and stability. |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule like 3-ethyl-2-methoxypentanoic acid, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a complete structural assignment.
Multidimensional NMR for Structural Elucidation (e.g., 2D Heteronuclear Spectroscopy)
Two-dimensional NMR techniques are essential for unambiguously assigning the complex spin systems present in this compound. wikipedia.org Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative.
A COSY experiment would reveal the proton-proton coupling network within the molecule. For instance, the proton at the C2 position is expected to show a correlation (a cross-peak) to the proton at the C3 position, confirming their adjacent relationship. Similarly, the protons of the ethyl groups and the pentanoic acid backbone would show distinct correlations, allowing for the complete mapping of the proton connectivity.
An HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. wikipedia.org This is invaluable for assigning the ¹³C NMR spectrum. For example, the proton signal corresponding to the methoxy (B1213986) group would show a cross-peak to the methoxy carbon signal, confirming its assignment.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| 1 (Carboxyl) | - | ~175 |
| 2 | ~3.8 | ~85 |
| 3 | ~2.0 | ~45 |
| 4 | ~1.5 | ~25 |
| 5 | ~0.9 | ~14 |
| Methoxy (OCH₃) | ~3.4 | ~58 |
| Ethyl at C3 (CH₂) | ~1.6 | ~25 |
| Ethyl at C3 (CH₃) | ~0.9 | ~12 |
Hypothetical COSY Correlations for this compound:
| Proton at | Correlates with Proton at |
| H-2 | H-3 |
| H-3 | H-2, H-4, H on Ethyl CH₂ |
| H-4 | H-3, H-5 |
| H on Ethyl CH₂ | H-3, H on Ethyl CH₃ |
Stereochemical Assignment via NMR Techniques
With two chiral centers at C2 and C3, this compound can exist as four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry (syn or anti) can be determined using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY. These experiments detect protons that are close in space, irrespective of their bonding connectivity.
For the syn isomer, where the substituents at C2 and C3 are on the same side of the carbon backbone, a NOE would be expected between the proton at C2 and the proton at C3. In contrast, for the anti isomer, where these protons are on opposite sides, this NOE would be weak or absent. Instead, NOEs might be observed between the C2 proton and the protons of the ethyl group at C3.
Mass Spectrometry (MS) Applications
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy. For this compound, with a molecular formula of C₈H₁₆O₃, the expected exact mass is 160.1100 atomic mass units. nih.gov An HRMS measurement confirming this mass would provide strong evidence for the proposed molecular formula.
Fragmentation Pattern Analysis for Structural Insights
In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments is a molecular fingerprint that can be used to deduce the structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of carboxylic acids and ethers. libretexts.orglibretexts.org
Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). libretexts.org The presence of a methoxy group introduces other possibilities, such as the loss of a methoxy radical (-OCH₃, 31 Da) or formaldehyde (B43269) (CH₂O, 30 Da) through rearrangement. Alpha-cleavage next to the carbonyl group or the ether oxygen is also a common fragmentation route. A McLafferty rearrangement, characteristic of carbonyl compounds with a gamma-hydrogen, is also highly probable and would result in a significant fragment ion. youtube.com
Hypothetical Mass Spectrometry Fragmentation Data for this compound:
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 160 | [M]⁺ (Molecular ion) |
| 143 | [M - OH]⁺ |
| 129 | [M - OCH₃]⁺ |
| 115 | [M - COOH]⁺ |
| 101 | [M - C₄H₉]⁺ (Loss of butyl group from C3) |
| 74 | [CH(OCH₃)COOH]⁺ (McLafferty rearrangement product) |
| 59 | [COOCH₃]⁺ |
| 45 | [COOH]⁺ |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. These methods are instrumental in identifying functional groups and elucidating the conformational landscape of a molecule.
A detailed vibrational analysis of this compound would involve the assignment of characteristic absorption bands in its IR spectrum and scattering peaks in its Raman spectrum to specific molecular vibrations. The primary functional groups of interest in this molecule are the carboxylic acid group (-COOH), the ether linkage (-OCH₃), and the alkyl backbone.
The most prominent feature in the IR spectrum of a carboxylic acid is the carbonyl (C=O) stretching vibration. For saturated aliphatic carboxylic acids, this band typically appears in the region of 1700-1725 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding. In the liquid or solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which can lower the C=O stretching frequency compared to the monomeric form. spectroscopyonline.com
Another key feature of the carboxylic acid group is the O-H stretching vibration, which is expected to appear as a very broad band in the region of 2500-3300 cm⁻¹ in the IR spectrum, a result of strong hydrogen bonding. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid group would also be present, typically in the 1210-1320 cm⁻¹ range. spectroscopyonline.com
The methoxy group (-OCH₃) would exhibit a characteristic C-O stretching vibration, typically observed in the 1050-1150 cm⁻¹ region. Additionally, C-H stretching vibrations of the alkyl groups (ethyl and the pentanoic acid chain) would be observed in the 2850-3000 cm⁻¹ range.
Raman spectroscopy would provide complementary information. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, vibrations of the carbon backbone are often more prominent in the Raman spectrum.
A data table summarizing the expected vibrational frequencies for the key functional groups of this compound would be presented here, based on typical ranges for similar compounds.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad) | Weak or not observed |
| Carboxylic Acid | C=O stretch | 1700-1725 | 1650-1680 |
| Carboxylic Acid | C-O stretch | 1210-1320 | Observable |
| Carboxylic Acid | O-H bend (in-plane) | 1350-1440 | Observable |
| Ether | C-O stretch | 1050-1150 | Observable |
| Alkyl | C-H stretch | 2850-3000 | 2850-3000 |
| Alkyl | C-H bend | 1375-1470 | Observable |
Note: These are predicted frequency ranges based on general spectroscopic principles and data for analogous compounds. Specific experimental or computational data for this compound is not available.
This compound is a flexible molecule with several rotatable single bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. lumenlearning.comlibretexts.org
Spectroscopic techniques like IR and Raman can be used for conformational studies. Different conformers can give rise to distinct vibrational frequencies for certain modes. By analyzing the spectra at different temperatures or in different solvents, it is sometimes possible to identify the presence of multiple conformers and to determine their relative stabilities.
Computational chemistry methods are often employed to complement experimental studies. These methods can be used to calculate the energies of different conformers and to predict their vibrational spectra. A comparison between the calculated and experimental spectra can then aid in the assignment of the observed bands to specific conformers. Without experimental data, a purely computational study could provide theoretical insights into the conformational preferences of this compound.
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives/analogs)
As this compound is a solid at room temperature, it would be amenable to single-crystal X-ray diffraction analysis, provided that suitable single crystals could be grown. sigmaaldrich.com The resulting crystal structure would reveal the preferred conformation of the molecule in the solid state and would show how the molecules are arranged with respect to each other, including details of the hydrogen bonding network formed by the carboxylic acid groups.
In the absence of X-ray crystallography data for this compound itself, it is common practice to look at the crystal structures of closely related derivatives or analogs. researchgate.netnih.gov This can provide valuable insights into the likely conformation and intermolecular interactions of the target molecule. For instance, the crystal structures of other substituted pentanoic acids or α-methoxy carboxylic acids could offer clues about the solid-state packing of this compound.
If a crystal structure were available, a data table summarizing key crystallographic parameters would be presented.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| Hydrogen Bonding Interactions | Data not available |
Note: This table is a template. No crystallographic data for this compound or its close derivatives was found in the conducted research.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-ethyl-2-methoxypentanoic acid, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to determine its most stable three-dimensional structure. researchgate.netbiointerfaceresearch.com The calculations would optimize the molecular geometry by finding the lowest energy arrangement of its atoms. This involves determining bond lengths, bond angles, and dihedral angles.
The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds, including the C-C bonds of the pentanoic acid backbone and the C-O bond of the methoxy (B1213986) group. Conformational analysis helps in identifying the different spatial arrangements (conformers) and their relative stabilities. lumenlearning.comorganicchemistrytutor.comlibretexts.org For similar molecules like butane, the anti-conformation, where bulky groups are farthest apart, is the most stable. maricopa.edu In this compound, steric hindrance between the ethyl group at C3, the methoxy group at C2, and the carboxylic acid group would significantly influence the preferred conformation. The most stable conformer would likely adopt a staggered arrangement that minimizes these steric clashes.
Table 1: Predicted Stable Conformer Characteristics for this compound based on DFT Studies of Analogous Compounds
| Parameter | Predicted Characteristic | Rationale based on Analogous Studies |
| Dihedral Angle (C2-C3) | Likely anti-periplanar arrangement of the ethyl and methoxy groups relative to the main chain. | Minimizes steric strain, a principle observed in the conformational analysis of substituted alkanes. maricopa.edu |
| Carboxylic Acid Group Orientation | The C=O and O-H bonds will likely be oriented to allow for potential intramolecular hydrogen bonding with the methoxy oxygen. | This can be a stabilizing interaction in α-alkoxy carboxylic acids. |
| Bond Lengths and Angles | Expected to be within the typical ranges for sp3 hybridized carbons and carboxylic acids. | Based on general principles and DFT studies on other carboxylic acids like pentanoic acid and its derivatives. researchgate.net |
Note: This table is predictive and based on principles from related studies, not on direct experimental or computational data for this compound.
Quantum chemical calculations are crucial for studying reaction mechanisms by determining the energies of reactants, products, intermediates, and transition states. For reactions involving this compound, such as deprotonation or esterification, DFT can map out the potential energy surface.
The acidity of the carboxylic acid is a key property. The stability of the corresponding carboxylate anion (3-ethyl-2-methoxypentanoate) can be calculated. The electron-donating nature of the ethyl group and the electron-withdrawing inductive effect of the methoxy group would influence the stability of this anion and thus the acidity (pKa) of the parent acid. khanacademy.org
For a reaction like esterification, DFT can model the tetrahedral intermediate formed during the nucleophilic attack of an alcohol on the carbonyl carbon. The energy of the transition state for the formation and breakdown of this intermediate determines the reaction rate. The presence of the methoxy group at the α-position can influence the electrophilicity of the carbonyl carbon. libretexts.org
Table 2: Hypothetical Energetic Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Acid + Alcohol) | 0 | Reference energy level. |
| Transition State 1 | +15 to +25 | Formation of the tetrahedral intermediate. |
| Tetrahedral Intermediate | +5 to +10 | A local minimum on the reaction pathway. |
| Transition State 2 | +18 to +28 | Collapse of the intermediate to form the ester. |
| Products (Ester + Water) | -5 to -10 | Overall reaction is typically slightly exothermic. |
Note: These values are illustrative and based on typical ranges for esterification reactions, not specific calculations for this compound.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov
For this compound, the HOMO is likely to be localized on the non-bonding oxygen orbitals of the carboxylic acid and methoxy groups, while the LUMO is expected to be the π* anti-bonding orbital of the carbonyl group. DFT calculations can provide precise energies and visualizations of these orbitals. The HOMO-LUMO gap can be correlated with the molecule's ability to participate in charge transfer interactions. Studies on other carboxylic acids have shown that substituents significantly affect the HOMO-LUMO gap. nih.govresearchgate.net
Table 3: Predicted Frontier Orbital Properties for this compound
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high (less negative) | Indicates electron-donating ability, localized on oxygen atoms. |
| LUMO Energy | Relatively low (more negative) | Indicates electron-accepting ability, localized on the C=O group. |
| HOMO-LUMO Gap (ΔE) | Moderate | A smaller gap would imply higher reactivity towards nucleophiles. The substituents would modulate this gap compared to unsubstituted pentanoic acid. nih.gov |
Note: This table is based on general principles of electronic structure theory and data from analogous molecules.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. mdpi.com
While quantum mechanics can identify stable conformers, MD simulations can explore the dynamic transitions between them over time. libretexts.orgchemistrysteps.com An MD simulation of this compound would involve solving Newton's equations of motion for all atoms in the molecule, governed by a force field. The simulation would reveal the flexibility of the molecule and the relative populations of different conformers at a given temperature. This is particularly useful for understanding how the molecule behaves in a dynamic system, such as in solution. The trajectory from an MD simulation can be used to construct a Ramachandran-like plot for key dihedral angles, visualizing the accessible conformational space.
The solvent can have a profound impact on the structure and reactivity of a solute. researchgate.net MD simulations are well-suited to study these effects explicitly by including solvent molecules in the simulation box. For this compound, simulations in different solvents (e.g., water, ethanol) would show how solvent molecules arrange around the solute and how this solvation shell affects its conformational preferences and reactivity.
For instance, in a polar protic solvent like water, hydrogen bonding between water molecules and the carboxylic acid and methoxy groups would be significant. These interactions can stabilize certain conformations over others and can also affect the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion. mdpi.com The rate of reactions can also be influenced by the solvent's ability to stabilize transition states.
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational methods is a powerful tool in chemical research. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data. These theoretical spectra can aid in the identification and structural elucidation of newly synthesized compounds.
For this compound, a systematic computational study would be required to generate these predicted parameters. Such a study would involve creating a 3D model of the molecule and performing quantum chemical calculations to determine its electronic structure and vibrational modes. The resulting data would provide a theoretical benchmark for comparison with experimental spectra, should they be acquired. However, at present, no such theoretical spectroscopic data for this compound has been published.
Biological and Biochemical Research Context Excluding Clinical Human Data
Metabolic Pathways in Model Organisms (non-human):Information regarding the metabolism of this compound in any model organism is absent from the scientific record.
Therefore, due to the complete lack of available scientific information, it is not possible to generate the requested article on 3-ethyl-2-methoxypentanoic acid.
Analytical Methodologies for 3 Ethyl 2 Methoxypentanoic Acid
Spectrophotometric Quantification Methods (e.g., UV-Vis if applicable)
Direct spectrophotometric quantification of 3-ethyl-2-methoxypentanoic acid using UV-Vis is generally not feasible due to the lack of a significant chromophore in the molecule. Carboxylic acids typically exhibit a weak n→π* transition at around 200-210 nm, which is prone to interference from many other organic molecules and solvents. libretexts.orgresearchgate.net
For spectrophotometric quantification to be a viable option, derivatization is necessary to introduce a chromophoric or fluorophoric tag into the molecule. This would allow for detection at a more selective wavelength with significantly higher sensitivity.
Sample Preparation and Derivatization Strategies for Analysis
Effective sample preparation is critical for reliable and accurate analysis of this compound. The primary goals of sample preparation are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument. nih.gov
For solid samples, this may involve techniques such as grinding and homogenization, followed by extraction with a suitable organic solvent. Liquid-liquid extraction or solid-phase extraction (SPE) are commonly used to isolate and clean up the analyte from liquid samples.
As discussed in the context of GC and HPLC, derivatization is a key component of the sample preparation strategy for this compound. The choice of derivatization reagent and method depends on the analytical technique to be used and the functional groups present in the molecule.
Common Derivatization Reactions for Carboxylic Acids:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., BF₃, HCl) to form an ester. aocs.orgnih.gov This is widely used for GC analysis.
Silylation: Reaction with a silylating agent (e.g., BSTFA, TMCS) to form a silyl (B83357) ester. sigmaaldrich.com This is also a popular method for GC analysis.
Amidation: Reaction with an amine in the presence of a coupling agent to form an amide. This can be used to introduce a chromophore or for chiral separations. nih.gov
The selection of the appropriate sample preparation and derivatization strategy is crucial for the successful analysis of this compound, ensuring both accuracy and precision in the obtained results.
Applications As a Building Block in Complex Organic Synthesis
Precursor in Natural Product Synthesis
While no specific instances of 3-ethyl-2-methoxypentanoic acid being used in the total synthesis of a natural product have been documented, chiral building blocks are fundamental to this area of research. nih.govacs.orgportico.orgthieme-connect.comchiroblock.com The stereocenters at the C2 and C3 positions of this compound, if controlled, could theoretically make it a valuable synthon. The α-methoxy acid moiety is a feature in some complex natural products, and a molecule like this could potentially be used to introduce this structural motif.
Chiral Auxiliary or Ligand Precursor
Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.cnnumberanalytics.com These auxiliaries are typically derived from readily available chiral molecules. While there is no evidence of this compound being used as a chiral auxiliary, its chiral nature (assuming it is resolved into its enantiomers) makes it a hypothetical candidate. The carboxylic acid could be used to attach the molecule to a substrate, and the stereocenters could influence subsequent reactions before the auxiliary is cleaved. wikipedia.org
Intermediate in the Synthesis of Pharmaceutical or Agrochemical Intermediates (non-clinical)
Carboxylic acids and their derivatives are prevalent in pharmaceuticals and agrochemicals. researchgate.netnih.gov The specific structure of this compound does not appear in publicly accessible patents or research articles related to the synthesis of non-clinical pharmaceutical or agrochemical intermediates. However, the general class of substituted carboxylic acids is of great importance in these industries. nih.govgoogle.comnih.gov For instance, the carboxylic acid group can be crucial for the biological activity of a molecule. researchgate.net
Role in Material Science (e.g., polymer monomers, as seen for similar compounds)
Carboxylic acids can be utilized in the synthesis of polymers, such as polyesters and polyamides. The specific structure of this compound, with its alkyl and methoxy (B1213986) substituents, could theoretically be used to create polymers with specific properties. However, there is no available literature to suggest that this particular compound has been investigated for such purposes. The modification of polymers with various functional groups is an active area of research in material science. mdpi.com
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Routes
The carbon atom at the second position (C2) of 3-ethyl-2-methoxypentanoic acid is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological and material properties of chiral molecules are often highly dependent on their stereochemistry. Currently, there is a lack of established stereoselective methods specifically for the synthesis of the individual enantiomers of this compound.
Future research should focus on developing synthetic strategies that allow for the controlled formation of either the (R)- or (S)-enantiomer. Promising avenues for investigation include:
Chiral Auxiliary-Based Methods: Employing chiral auxiliaries that can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction.
Asymmetric Catalysis: Utilizing chiral catalysts, such as organocatalysts or transition metal complexes, to facilitate the enantioselective introduction of the methoxy (B1213986) group or the formation of the carbon skeleton. rsc.org Recent advances in the catalytic asymmetric synthesis of α-stereogenic carboxylic acids provide a strong foundation for this approach. rsc.org
Enzymatic Resolutions: Exploring the use of enzymes, such as lipases or esterases, to selectively react with one enantiomer of a racemic mixture of this compound or its ester precursor, allowing for the separation of the enantiomers.
A successful stereoselective synthesis would be a critical first step towards understanding the stereochemistry-dependent properties of this molecule.
Exploration of Underutilized Reactivity Profiles
The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the α-methoxy ether. While the reactions of these individual functional groups are well-understood, their interplay within the same molecule could lead to unique and underutilized reactivity.
Future studies could explore:
Reactions at the α-carbon: The presence of the methoxy group can influence the acidity and reactivity of the α-proton. Investigations into reactions such as α-halogenation could be of interest. libretexts.orglibretexts.org The Hell-Volhard-Zelinsky reaction, for instance, could potentially be applied to introduce a bromine atom at the α-position, creating a versatile intermediate for further functionalization. libretexts.orglibretexts.org
Intramolecular Cyclization Reactions: Depending on the reaction conditions, the carboxylic acid and methoxy group could potentially participate in intramolecular cyclization reactions, leading to the formation of novel heterocyclic compounds.
Radical Reactions: The generation of radical species from α-alkoxy carboxylic acids has been shown to be a viable strategy for forming new carbon-carbon bonds. jst.go.jp Exploring the generation and coupling reactions of a radical derived from this compound could open up new synthetic pathways. jst.go.jp
A systematic study of its reactivity with a diverse range of reagents would be necessary to fully map its chemical behavior.
Advanced Mechanistic Elucidation through Modern Spectroscopic and Computational Tools
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. Modern spectroscopic and computational techniques can provide invaluable insights into the intricate details of chemical transformations.
Future research in this area should involve:
In-situ Spectroscopic Monitoring: Techniques such as ReactIR (in-situ infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) could be employed to monitor the progress of reactions in real-time, identifying transient intermediates and determining reaction kinetics.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions. acs.org This can help in understanding the factors that control the reactivity and selectivity of the molecule.
Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C or ²H) can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
These advanced studies would provide a detailed picture of the electronic and steric factors that govern the reactivity of this compound.
Potential for Derivatization into High-Value Specialty Chemicals (non-therapeutic)
The functional groups of this compound make it a promising candidate for derivatization into a variety of specialty chemicals with potential applications in materials science and other industries. The derivatization of carboxylic acids is a well-established field, and these methods can be readily applied to the target molecule. nih.govresearchgate.netnih.gov
Potential areas for exploration include:
Polymer Chemistry: The carboxylic acid group can be converted into an ester or amide, which can then be used as a monomer for polymerization reactions. The resulting polymers may possess unique properties due to the presence of the α-methoxy group.
Lubricants and Plasticizers: Esters derived from this compound could be investigated for their potential as synthetic lubricants or as plasticizers for various polymers.
Coatings and Resins: The molecule could be incorporated into the synthesis of alkyd resins or other coating materials, where the carboxylic acid and the potential for further functionalization could be advantageous.
Organofunctional Silanes: The carboxylic acid can be reacted with alkoxysilanes to create organofunctional silanes, which are used as coupling agents and surface modifiers. researchgate.net
A systematic derivatization and characterization of the resulting products would be necessary to identify high-value applications.
Sustainability and Green Chemistry Approaches in Synthesis
In line with the growing importance of sustainable chemical manufacturing, future research on this compound should prioritize the development of green and eco-friendly synthetic methods. rsc.org The principles of green chemistry can be applied to various aspects of its synthesis. mdpi.comrsc.org
Key areas for investigation include:
Catalytic Methods: Developing catalytic routes that minimize the use of stoichiometric reagents and reduce waste generation. For example, the use of selenium-catalyzed oxidation of the corresponding aldehyde could be a greener alternative to traditional oxidation methods. mdpi.com
Use of Renewable Feedstocks: Exploring synthetic pathways that start from renewable resources. For instance, methods for synthesizing carboxylic acids from cellulose-derived platform chemicals could be adapted. rsc.org
Solvent Selection: Utilizing greener solvents, such as water, supercritical CO₂, or bio-based solvents, to replace hazardous organic solvents. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.
Electrochemical Synthesis: Investigating electrochemical methods for the synthesis of this compound or its precursors, which can reduce the need for chemical oxidants or reductants. researchgate.net
By integrating green chemistry principles from the outset, the development of this compound can be aligned with modern standards of environmental responsibility.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-ethyl-2-methoxypentanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification or alkylation of precursor acids. For example, methoxy group introduction may employ Williamson ether synthesis using a halogenated intermediate and sodium methoxide. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions . Post-synthesis, acid-catalyzed hydrolysis can yield the final product. Optimization of stoichiometry and reaction time is essential to improve yield.
Q. How is this compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify methoxy (-OCH₃) and ethyl (-CH₂CH₃) substituents. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for research use), while Fourier-Transform Infrared Spectroscopy (FT-IR) confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
Q. What purification techniques are recommended for this compound to achieve high purity?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective. For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane eluent) may be required. Purity validation via melting point analysis (compare with literature values) and HPLC is advised .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions (e.g., solvent polarity, temperature)?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test solvent systems (e.g., THF vs. DMF) and temperatures (25–80°C). Kinetic studies via Gas Chromatography (GC) can identify rate-limiting steps. For example, higher temperatures may accelerate methoxy group incorporation but risk decarboxylation .
Q. What analytical approaches resolve discrepancies in spectroscopic data (e.g., NMR chemical shift variations) for this compound derivatives?
- Methodological Answer : Compare experimental NMR data with computational predictions (e.g., Density Functional Theory (DFT) simulations). For ambiguous peaks, 2D NMR techniques (COSY, HSQC) clarify proton-proton correlations. Cross-validate with Mass Spectrometry (MS) to confirm molecular ion integrity .
Q. What strategies mitigate racemization during the synthesis of chiral analogs of this compound?
- Methodological Answer : Use chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) during alkylation. Low-temperature reactions (<0°C) and non-polar solvents reduce racemization. Monitor enantiomeric excess via Chiral HPLC or Circular Dichroism (CD) spectroscopy .
Q. How does the electronic environment of the methoxy group influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The methoxy group’s electron-donating effect activates the adjacent carbonyl for nucleophilic attack. Hammett substituent constants (σ) quantify this effect. Experimentally, compare reaction rates with non-methoxy analogs (e.g., 3-ethylpentanoic acid) under identical conditions .
Q. What in vitro models are appropriate for assessing the biological activity of this compound derivatives?
- Methodological Answer : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. For anti-inflammatory potential, use lipopolysaccharide (LPS)-induced cytokine release models in macrophage cell lines (e.g., RAW 264.7). Dose-response curves and IC₅₀ calculations provide quantitative insights .
Notes on Data Reliability
- Cross-reference experimental protocols with authoritative journals (e.g., Analytical and Bioanalytical Chemistry) .
- Address contradictions in literature by replicating key experiments and validating with orthogonal methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
